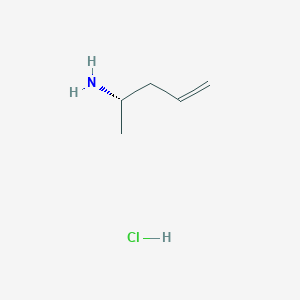

(S)-Pent-4-en-2-amine hydrochloride

Description

Significance of Chiral Amines as Versatile Building Blocks

Chiral amines are indispensable building blocks in the synthesis of numerous biologically active molecules. nih.gov An estimated 40-45% of small-molecule pharmaceuticals contain at least one chiral amine moiety. nih.govwiley.com Their prevalence stems from their ability to participate in a wide range of chemical transformations, serving as nucleophiles, bases, and precursors for more complex nitrogen-containing heterocycles. nih.govsigmaaldrich.com The precise spatial arrangement of atoms in a chiral amine can be critical for its interaction with biological targets such as enzymes and receptors, making stereoselective synthesis a paramount concern in medicinal chemistry. researchgate.netyale.edu

The utility of chiral amines extends beyond their incorporation into final products. They are also widely employed as chiral auxiliaries, reagents, and catalysts in asymmetric synthesis to control the stereochemical outcome of reactions. sigmaaldrich.comyale.edu For instance, chiral amine-derived ligands are used in transition-metal catalysis to induce high levels of enantioselectivity in various transformations. nih.gov

Stereochemical Importance of (S)-Pent-4-en-2-amine Hydrochloride in Asymmetric Synthesis

This compound possesses a unique combination of a stereogenic center at the C2 position and a terminal double bond. This bifunctionality makes it a particularly valuable synthon in asymmetric synthesis. The (S)-configuration at the amine-bearing carbon provides a predefined stereochemical element that can be used to direct the formation of new stereocenters in a molecule.

The presence of the terminal alkene allows for a variety of subsequent chemical modifications. This includes, but is not limited to, hydroamination, Heck coupling, and various cycloaddition reactions. researchgate.net These transformations can be performed while retaining the stereochemical integrity of the original chiral center, allowing for the construction of complex molecular architectures with a high degree of stereocontrol. The hydrochloride salt form enhances the stability and handling of the otherwise volatile and reactive free amine.

Historical Development of Research on Alkenyl Amines and Their Hydrochlorides

The study of amines dates back to the 19th century, with significant advancements in their synthesis and understanding of their properties occurring throughout the 20th century. britannica.com Early research focused on the isolation of naturally occurring amines, many of which are aliphatic and possess biological activity. britannica.com The industrial production of aliphatic amines became widespread with the development of catalytic methods, such as the reaction of alcohols with ammonia (B1221849). britannica.com

The specific focus on alkenyl amines, which contain both an amino group and a carbon-carbon double bond, gained momentum with the rise of modern synthetic organic chemistry. The ability to perform selective transformations on either the amine or the alkene functionality opened up new avenues for molecular construction. The development of methods for the asymmetric synthesis of chiral amines, including alkenyl amines, has been a major area of research in recent decades. nih.gov Techniques such as asymmetric hydrogenation of imines and the use of chiral auxiliaries like tert-butanesulfinamide have become powerful tools for accessing enantiomerically pure amines. nih.govyale.edunih.gov The hydrochloride salts of these amines are often utilized for their improved stability and ease of handling during purification and storage. google.com

Overview of Advanced Research Themes Pertaining to this compound

Current research involving this compound and related chiral alkenyl amines is focused on several key areas. One prominent theme is its application as a key intermediate in the total synthesis of complex natural products and pharmaceutical targets. smolecule.com The dual functionality of the molecule allows for its strategic incorporation into synthetic routes, providing both a chiral center and a handle for further molecular elaboration.

Another active area of investigation is the development of novel catalytic methodologies that utilize chiral alkenyl amines as substrates or ligands. For example, research into nickel-catalyzed carboamination of alkenyl amines allows for the direct synthesis of complex diamines. acs.org Furthermore, the unique reactivity of the alkene in this compound is being explored in the context of developing new stereoselective carbon-carbon and carbon-heteroatom bond-forming reactions. The development of more efficient and sustainable methods for the synthesis of this compound itself is also an ongoing research endeavor.

| Property | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| Molecular Formula | C5H12ClN nih.gov |

| InChI Code | 1S/C5H11N.ClH/c1-3-4-5(2)6;/h3,5H,1,4,6H2,2H3;1H/t5-;/m0./s1 sigmaaldrich.com |

| InChI Key | PBKZSPFYOORUPB-JEDNCBNOSA-N sigmaaldrich.com |

| Physical Form | Yellow to Brown Solid sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-pent-4-en-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-3-4-5(2)6;/h3,5H,1,4,6H2,2H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKZSPFYOORUPB-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S Pent 4 En 2 Amine Hydrochloride

Chemoenzymatic and Biocatalytic Pathways for Enantioselective Synthesis

The use of enzymes and whole-cell systems in the synthesis of chiral amines offers significant advantages, including high stereoselectivity and mild reaction conditions. These biocatalytic methods are at the forefront of green chemistry, providing sustainable alternatives to traditional chemical synthesis.

Enzyme-Mediated Kinetic Resolution Approaches

Kinetic resolution is a widely used strategy for separating enantiomers from a racemic mixture. This process relies on the differential rate of reaction of a chiral catalyst, in this case, an enzyme, with the two enantiomers of the substrate.

Lipase-Catalyzed Kinetic Resolution: Lipases are a class of enzymes that can catalyze the acylation of amines with high enantioselectivity. In the context of rac-pent-4-en-2-amine, a lipase (B570770) such as Candida antarctica Lipase B (CALB) can be employed to selectively acylate the (R)-enantiomer, leaving the desired (S)-pent-4-en-2-amine unreacted. The acylated (R)-amide can then be separated from the unreacted (S)-amine. The success of this method hinges on the choice of acylating agent and solvent to maximize both the conversion and the enantiomeric excess (ee) of the remaining amine. While specific data for the resolution of pent-4-en-2-amine (B11725933) is not extensively documented in publicly available literature, the general principles of lipase-catalyzed kinetic resolution of primary amines are well-established. researchgate.net

Transaminase-Catalyzed Kinetic Resolution: Transaminases (TAs), particularly ω-transaminases, are powerful biocatalysts for the synthesis of chiral amines. acs.org They catalyze the transfer of an amino group from an amine donor to a ketone acceptor. In a kinetic resolution setting, an (S)-selective ω-transaminase can be used to convert the (S)-enantiomer of rac-pent-4-en-2-amine to the corresponding ketone, pent-4-en-2-one, leaving the (R)-enantiomer untouched, or vice-versa with an (R)-selective enzyme. organic-chemistry.orgmdpi.com The efficiency of this resolution is often enhanced by using an enzyme-membrane reactor (EMR) to remove the ketone byproduct, which can inhibit the enzyme. organic-chemistry.org

| Enzyme Class | Substrate | Strategy | Key Parameters | Potential Outcome for (S)-Pent-4-en-2-amine |

| Lipase | rac-Pent-4-en-2-amine | Kinetic Resolution (Acylation) | Acylating agent, solvent, temperature | Isolation of unreacted (S)-pent-4-en-2-amine |

| Transaminase | rac-Pent-4-en-2-amine | Kinetic Resolution (Deamination) | Amine acceptor (e.g., pyruvate), pH | Isolation of unreacted (S)-pent-4-en-2-amine (with R-selective TA) |

Asymmetric Reductive Amination Strategies

Asymmetric reductive amination of a prochiral ketone is a highly atom-economical method for producing a single enantiomer of a chiral amine. This approach directly converts pent-4-en-2-one into (S)-pent-4-en-2-amine using an enzyme and a reducing agent.

Amine Dehydrogenase (AmDH) Catalyzed Reductive Amination: Amine dehydrogenases are a class of enzymes that catalyze the direct reductive amination of ketones to chiral amines with high enantioselectivity. nih.govnih.gov An engineered (S)-selective amine dehydrogenase could be used to convert pent-4-en-2-one directly into (S)-pent-4-en-2-amine. These reactions typically utilize ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. The cofactor is often regenerated in situ using a coupled enzyme system, such as formate (B1220265) dehydrogenase or glucose dehydrogenase. nih.gov The substrate scope of engineered AmDHs is continually expanding, making them a promising tool for the synthesis of a wide variety of chiral amines. organic-chemistry.org

Whole-Cell Biotransformation Systems

Whole-cell biotransformation utilizes entire microbial cells as catalysts. This approach offers the advantage of containing the necessary enzymes and cofactors within their natural environment, often simplifying the reaction setup and cofactor regeneration. d-nb.info For the synthesis of (S)-pent-4-en-2-amine, a recombinant microorganism, such as Escherichia coli, could be engineered to overexpress an (S)-selective transaminase or an amine dehydrogenase. When these cells are incubated with pent-4-en-2-one and an appropriate amine donor (for transaminases) or ammonia and a carbon source (for AmDHs with cofactor regeneration), they can produce the desired (S)-amine with high enantiomeric excess. researchgate.net

| Biocatalytic Method | Starting Material | Key Biocatalyst | Cofactor System | Product |

| Asymmetric Reductive Amination | Pent-4-en-2-one | (S)-selective Amine Dehydrogenase | NADH/NADPH (with regeneration) | (S)-Pent-4-en-2-amine |

| Whole-Cell Biotransformation | Pent-4-en-2-one | Engineered E. coli expressing (S)-selective TA or AmDH | Cellular metabolism | (S)-Pent-4-en-2-amine |

Asymmetric Catalytic Routes

In addition to biocatalytic methods, asymmetric catalysis using chiral metal complexes or small organic molecules has emerged as a powerful strategy for the enantioselective synthesis of chiral amines.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation of imines is a well-established method for the synthesis of chiral amines. This process typically involves the in-situ formation of the imine from pent-4-en-2-one and an amine source, followed by hydrogenation using a chiral transition metal catalyst.

Chiral iridium and ruthenium complexes are among the most effective catalysts for this transformation. For instance, an iridium catalyst bearing a chiral phosphine (B1218219) ligand can facilitate the hydrogenation of the C=N bond of the imine derived from pent-4-en-2-one with high enantioselectivity. The choice of the chiral ligand is crucial for achieving high levels of stereocontrol. While specific examples for the synthesis of (S)-pent-4-en-2-amine are not prevalent in the literature, the general applicability of this methodology to a wide range of ketones suggests its potential for this target molecule.

Organocatalytic Enantioselective Syntheses

Organocatalysis, which utilizes small, chiral organic molecules as catalysts, has become a major pillar of asymmetric synthesis. youtube.com These metal-free catalysts offer advantages in terms of cost, toxicity, and operational simplicity.

For the synthesis of (S)-pent-4-en-2-amine, an organocatalytic reductive amination of pent-4-en-2-one could be employed. acs.org This reaction often utilizes a chiral phosphoric acid or a chiral primary amine derivative as the catalyst. The catalyst activates the imine intermediate formed in situ from the ketone and an amine source, guiding the stereoselective addition of a hydride from a reducing agent, such as a Hantzsch ester. acs.org The development of new organocatalysts continues to expand the scope and efficiency of these reactions for the synthesis of structurally diverse chiral amines.

| Catalytic Route | Substrate | Catalyst Type | Key Features |

| Transition Metal-Catalyzed Asymmetric Hydrogenation | Pent-4-en-2-imine (from ketone) | Chiral Iridium or Ruthenium complexes | High efficiency and enantioselectivity |

| Organocatalytic Enantioselective Reductive Amination | Pent-4-en-2-one | Chiral Phosphoric Acid or Primary Amine | Metal-free, mild conditions |

Chiral Ligand Design and Optimization in Catalyst Development

The development of effective catalysts is central to the asymmetric synthesis of chiral amines. The performance of a metal catalyst is critically dependent on the structure of its chiral ligand. The design and synthesis of these ligands are a key area of research, aiming to create a "privileged" chiral environment around the metal center that can effectively discriminate between the prochiral faces of a substrate. acs.orgrsc.org

The modular nature of many chiral ligands allows for systematic fine-tuning of their steric and electronic properties. acs.orgnih.gov By modifying substituents on the ligand backbone, chemists can optimize catalytic activity and, crucially, enantioselectivity for a specific transformation, such as the asymmetric hydrogenation of an imine or an allylic amination reaction. nih.gov This optimization process is often iterative, involving the screening of a library of related ligands to identify the ideal candidate for a given substrate.

Key classes of chiral ligands employed in the synthesis of chiral amines include phosphorus-based ligands, such as phosphino-oxazolines (PHOX) and phosphoramidites, as well as nitrogen-based ligands like N,N'-dioxides. rsc.orgnih.govsigmaaldrich.com For instance, iridium complexes bearing chiral phosphoramidite (B1245037) ligands have shown high efficiency in asymmetric allylic alkylation, a potential route to chiral unsaturated amines. sigmaaldrich.com Similarly, chiral N,N'-dioxide ligands, synthesized from readily available amino acids, can coordinate with various metal ions to form catalysts for a range of asymmetric reactions with excellent stereocontrol. rsc.org

Table 1: Examples of Chiral Ligand Classes in Asymmetric Amine Synthesis

| Ligand Class | Metal | Typical Reaction | Key Feature | Reference |

|---|---|---|---|---|

| Phosphino-oxazolines (PHOX) | Iridium, Palladium | Asymmetric Hydrogenation, Allylic Substitution | Modular synthesis allows fine-tuning of steric and electronic properties. | nih.govresearchgate.net |

| Phosphoramidites | Copper, Iridium | Conjugate Addition, Allylic Alkylation | Highly efficient for creating C-N bonds with high enantioselectivity. | sigmaaldrich.com |

| N,N'-Dioxides | Various (e.g., Scandium, Copper) | Various, including aldol (B89426) and Michael additions | Derived from amino acids; act as neutral tetradentate ligands. | rsc.org |

| Josiphos, f-binaphane | Iridium | Asymmetric Hydrogenation | Rigid backbone and electron-donating ability enhance catalytic activity. | nih.gov |

Stereoselective Organic Synthesis from Achiral or Prochiral Precursors

The creation of a single stereoisomer from a non-chiral starting material is a cornerstone of modern pharmaceutical synthesis. For (S)-Pent-4-en-2-amine hydrochloride, this involves establishing the chiral center at the C2 position with the desired (S)-configuration.

Diastereoselective Synthesis Methodologies

Diastereoselective strategies involve converting a prochiral substrate into a chiral molecule by reacting it with a chiral reagent or in the presence of a chiral influence, leading to the preferential formation of one diastereomer over others. A common approach for synthesizing chiral amines is the diastereoselective addition of an organometallic reagent to a prochiral imine that bears a chiral group. acs.orgosi.lv

For instance, a prochiral ketimine can be reacted with a nucleophile. If the ketimine or the nucleophile contains a stereocenter, it can direct the approach of the nucleophile to one face of the imine double bond, resulting in a product with a new stereocenter whose configuration is determined by the existing one. The efficiency of this stereochemical transfer is measured by the diastereomeric excess (d.e.).

Chiral Auxiliary-Mediated Approaches

A powerful and widely used diastereoselective method involves the temporary attachment of a chiral auxiliary to the substrate. wikipedia.orgsigmaaldrich.com This auxiliary directs the stereochemical course of a subsequent reaction and is then cleaved to reveal the enantiomerically enriched product. wikipedia.org

For the synthesis of chiral primary amines like (S)-Pent-4-en-2-amine, the tert-butanesulfinamide (Ellman's auxiliary) methodology is particularly effective. osi.lvharvard.eduwikiwand.com The synthesis proceeds via the following general steps:

Condensation: A prochiral ketone, such as pent-4-en-2-one, is condensed with an enantiopure chiral sulfinamide, for example (R)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine.

Diastereoselective Addition: A nucleophile, in this case, a methylating agent like methylmagnesium bromide, is added to the imine. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond, directing the nucleophile to the opposite face and creating the new stereocenter with high diastereoselectivity. harvard.edu

Auxiliary Cleavage: The chiral auxiliary is removed under acidic conditions, typically with hydrochloric acid (HCl) in a protic solvent like methanol. This step simultaneously liberates the desired chiral amine and forms its hydrochloride salt. harvard.eduwikiwand.com

A patent for a structurally similar compound, (S)-4,4-dimethyl-2-pentylamine hydrochloride, details a synthetic route employing (R)-tert-butyl sulfenamide (B3320178) as a chiral auxiliary, followed by Grignard addition and deprotection, highlighting the industrial applicability of this strategy. google.com Other auxiliaries, such as those derived from pseudoephedrine, can also be employed in asymmetric alkylation reactions to generate chiral centers with high stereocontrol. wikipedia.orgnih.gov

Table 2: Chiral Auxiliary-Mediated Synthesis of a Chiral Amine (Illustrative)

| Step | Reaction | Key Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1. Imine Formation | Ketone + Chiral Auxiliary | (R)-tert-Butanesulfinamide, Ti(OEt)4 | Formation of a chiral N-sulfinyl imine from a prochiral ketone. | harvard.edu |

| 2. Diastereoselective Addition | N-sulfinyl imine + Nucleophile | CH3MgBr (Grignard reagent) | Stereoselective formation of the C-N bond, creating the desired stereocenter. | harvard.edu |

| 3. Auxiliary Cleavage | Sulfinamide product + Acid | HCl in Methanol | Removal of the auxiliary to yield the enantiopure amine hydrochloride. | wikiwand.com |

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org This is particularly important in the pharmaceutical industry, where complex multi-step syntheses can generate significant waste. primescholars.com

Solvent-Free and Aqueous Medium Reactions

A key green chemistry principle is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and difficult to dispose of. Research has focused on developing solvent-free reaction conditions or using environmentally benign solvents like water. rsc.orgresearchgate.net

Solvent-free reductive amination, for example, can be achieved by reacting an aldehyde or ketone with an amine and a reducing agent in the absence of a solvent, often with mild heating. tandfonline.comacs.orgsigmaaldrich.com These methods can lead to higher efficiency, shorter reaction times, and simpler work-up procedures. researchgate.net

Alternatively, performing reactions in aqueous media is highly desirable. Biocatalysis, which utilizes enzymes like amine dehydrogenases (AmDHs) or transaminases (ATAs), is a powerful green approach. acs.orgnih.gov These enzymatic reactions typically occur in aqueous buffers under mild conditions (ambient temperature and pressure), display high chemo-, regio-, and stereoselectivity, and generate minimal waste. nih.govrsc.org The use of engineered enzymes is expanding the scope of biocatalysis to a wider range of substrates for chiral amine synthesis. acs.orgnih.gov

Atom Economy and E-Factor Considerations in Process Development

Two important metrics for evaluating the "greenness" of a chemical process are Atom Economy (AE) and the Environmental Factor (E-Factor). rsc.orgchembam.com

Atom Economy (AE): This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com An ideal reaction has an AE of 100%. Addition reactions, such as catalytic hydrogenation, are highly atom-economical.

Formula: AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 chembam.com

E-Factor: This metric, introduced by Roger Sheldon, measures the amount of waste produced relative to the amount of desired product. chembam.com A lower E-Factor indicates a greener process, with an ideal value of 0.

Formula: E-Factor = (Total Mass of Waste / Mass of Product) chembam.com

Table 3: Atom Economy Calculation for a Hypothetical Reductive Amination

| Reaction: Pent-4-en-2-one + Ammonia + H2 → Pent-4-en-2-amine + H2O | |

|---|---|

| Reactant/Product | Molecular Weight (g/mol) |

| Pent-4-en-2-one (C5H8O) | 84.12 |

| Ammonia (NH3) | 17.03 |

| Hydrogen (H2) | 2.02 |

| Total Reactant MW | 103.17 |

| Pent-4-en-2-amine (C5H11N) | 85.15 |

| Atom Economy (%) | (85.15 / 103.17) * 100 = 82.5% |

Sustainable Catalysis Innovations

The development of sustainable and efficient methods for the synthesis of chiral amines is a paramount goal in modern organic chemistry, driven by the increasing demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries. hims-biocat.eunih.gov For the production of this compound, a valuable chiral building block, innovative catalytic strategies that prioritize green chemistry principles—such as high atom economy, use of renewable resources, and mild reaction conditions—are at the forefront of research. These methodologies primarily revolve around biocatalysis and asymmetric chemo-catalysis, offering powerful alternatives to traditional synthetic routes. hims-biocat.euopenaccessgovernment.org

One of the most promising sustainable approaches for the synthesis of chiral amines is the use of ω-transaminases (ω-TAs). rug.nlacs.org These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the asymmetric transfer of an amino group from a donor, such as L-alanine or isopropylamine, to a prochiral ketone. mdpi.comnih.gov In the case of (S)-Pent-4-en-2-amine, the corresponding prochiral ketone is pent-4-en-2-one. The reaction is highly stereoselective, yielding the desired (S)-enantiomer with high optical purity. rug.nl Biocatalysis using transaminases is recognized as a major 'green technology' as enzymes are derived from renewable resources and operate under mild aqueous conditions. acs.org

The primary challenge in transaminase-catalyzed reactions is often an unfavorable thermodynamic equilibrium. tdx.cat To overcome this, various strategies have been developed, such as using a large excess of the amine donor or employing a second enzyme in a cascade reaction to remove the ketone byproduct, thereby driving the reaction towards the amine product. acs.orgtdx.cat For instance, a pyruvate (B1213749) decarboxylase can be coupled with the transaminase to convert the pyruvate byproduct into acetaldehyde (B116499) and CO2, effectively shifting the equilibrium. tdx.cat

Another significant advancement in sustainable catalysis is the asymmetric hydrogenation of prochiral enamines or the direct reductive amination of ketones. nih.govresearchgate.net This can be achieved using transition metal catalysts, such as those based on iridium or ruthenium, complexed with chiral ligands. nih.gov These catalysts facilitate the addition of hydrogen across the C=N or C=O bond with high enantioselectivity. The direct reductive amination of pent-4-en-2-one using an ammonium (B1175870) salt and a molecular hydrogen source in the presence of a chiral catalyst presents a highly atom-economical route to (S)-Pent-4-en-2-amine. rsc.org

Furthermore, chemoenzymatic cascade reactions that combine the advantages of both biocatalysis and chemical catalysis are emerging as powerful tools. For example, an ene-reductase can first selectively reduce the carbon-carbon double bond of an α,β-unsaturated ketone, followed by a transaminase or an amine dehydrogenase to install the chiral amine functionality. nih.govacs.org This one-pot approach can generate multiple stereocenters with high control and efficiency. nih.gov

The following table summarizes key findings from research on sustainable catalytic methods applicable to the synthesis of chiral amines, including those structurally similar to (S)-Pent-4-en-2-amine, highlighting the potential of these innovative approaches.

Table 1: Sustainable Catalytic Methods for Chiral Amine Synthesis

| Catalyst Type | Catalyst/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Key Findings & Reference |

|---|---|---|---|---|---|---|

| Biocatalyst | ω-Transaminase (PjTA-R6) | 2-Hexanone | (S)-2-Hexylamine | >40 | >99 | Demonstrates high enantioselectivity of engineered transaminases for aliphatic ketones. mdpi.com |

| Biocatalyst | ω-Transaminase (CvTA) | 2-Pentanone | (S)-2-Pentylamine | ~20 | >99 | Highlights the substrate scope of wild-type transaminases for small aliphatic ketones. mdpi.com |

| Chemo-catalyst | Ir(III)-complex | Acetophenone | (R)-1-Phenylethylamine | 95 | 16 | Explores direct reductive amination using chiral Iridium complexes. rsc.org |

| Biocatalyst | Ene-reductase / Imine reductase cascade | 3-Methylcyclohex-2-en-1-one | Chiral 3-methylcyclohexylamine | >99 | >99.8 | Showcases a dual-enzyme cascade for the synthesis of chiral amines from unsaturated ketones. nih.govacs.org |

| Biocatalyst | D-amino acid transaminase (Halhy) | 2-Oxobutyrate | D-2-Aminobutyrate | 71 U/mg | >99 | Illustrates high efficiency in the synthesis of D-amino acids from α-keto acids. mdpi.com |

Reactivity and Mechanistic Investigations of S Pent 4 En 2 Amine Hydrochloride

Mechanistic Studies of Amine-Based Reactions

The chemical behavior of (S)-Pent-4-en-2-amine is largely defined by its primary amine and terminal alkene moieties. The amine typically acts as a nucleophile, while the alkene engages in electrophilic addition reactions.

The primary amine group in (S)-Pent-4-en-2-amine contains a lone pair of electrons on the nitrogen atom, making it a potent nucleophile, particularly after deprotonation from its hydrochloride salt form. This nucleophilicity allows it to participate in a wide array of chemical reactions by attacking electron-deficient centers.

Common reactions involving the amine's nucleophilicity include:

Imine Formation: Reaction with aldehydes or ketones under mildly acidic conditions yields an imine (a compound containing a carbon-nitrogen double bond) after the dehydration of an intermediate carbinolamine. libretexts.org

Acylation: It readily reacts with acyl chlorides or anhydrides to form stable amide derivatives. This is a common method for protecting the amine group or for synthesizing more complex molecules.

Alkylation: The amine can be alkylated by alkyl halides through a nucleophilic substitution (SN2) reaction. However, this process can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increasing nucleophilicity of the alkylated products. libretexts.org

The table below illustrates the expected products from the reaction of the free amine, (S)-Pent-4-en-2-amine, with various electrophiles.

| Electrophile | Reagent Example | Product Type |

| Aldehyde | Propanal | Imine |

| Ketone | Acetone | Imine |

| Acyl Chloride | Acetyl Chloride | Amide |

| Alkyl Halide | Methyl Iodide | Secondary Amine |

This table presents a conceptual overview of expected reactions based on general amine reactivity.

The terminal alkene (C=C double bond) in (S)-Pent-4-en-2-amine is an electron-rich region and therefore functions primarily as a nucleophile, not an electrophile. It characteristically undergoes electrophilic addition reactions, where an electrophile attacks the double bond, leading to the formation of a carbocation intermediate that is subsequently attacked by a nucleophile.

Standard electrophilic addition reactions for this alkene include:

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) across the double bond.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) to form a dihaloalkane.

Hydration: Acid-catalyzed addition of water to yield an alcohol.

The alkene moiety would only exhibit electrophilic character if it were conjugated with a strong electron-withdrawing group, such as a carbonyl or nitro group, which is not present in this molecule. Therefore, its role in reactions is almost exclusively that of a nucleophile.

Reaction Dynamics and Kinetics in Complex Chemical Environments

The reaction dynamics and kinetics of (S)-Pent-4-en-2-amine hydrochloride are influenced by several factors, although specific published kinetic data for this compound is scarce. The key variables include the steric hindrance provided by the molecule's structure, the polarity of the solvent, and the intrinsic reactivity of the co-reactants.

Steric Effects: The methyl group adjacent to the amine at the chiral C2 center provides some steric hindrance, which can modulate the rate of nucleophilic attack. Reactions with bulky electrophiles would be expected to proceed more slowly than with smaller ones.

Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar protic solvents can solvate the amine, potentially hindering its nucleophilicity, while polar aprotic solvents may enhance the rates of SN2 reactions.

Electronic Effects: The electron-donating nature of the alkyl chain slightly increases the electron density on the nitrogen, enhancing its basicity and nucleophilicity compared to ammonia (B1221849).

The following table conceptually outlines how reaction rates might be affected by the nature of the electrophile.

| Electrophile Type | Example | Expected Relative Rate | Rationale |

| Unhindered Primary Alkyl Halide | Methyl Iodide | Fast | Low steric hindrance allows for rapid SN2 attack. |

| Secondary Alkyl Halide | 2-Bromopropane | Moderate | Increased steric hindrance slows the reaction rate. |

| Bulky Acyl Chloride | Pivaloyl Chloride | Slow | Significant steric bulk hinders the approach of the nucleophilic amine. |

This table is a conceptual representation based on general kinetic principles in organic chemistry.

Stereochemical Course and Retention/Inversion of Configuration in Transformations

The presence of a chiral center at the C2 position is a critical feature of this compound. Any reaction occurring at this center has the potential to proceed with either retention or inversion of its stereochemical configuration.

Reactions Not Involving the Chiral Center: When the amine acts as a nucleophile to attack an external electrophile, or when reactions occur at the distant alkene, the configuration of the C2 center remains unchanged (retention). For example, in the formation of an amide, the stereochemical integrity of the original amine is preserved.

Reactions at the Chiral Center: If the amine group were chemically modified to become a good leaving group, a subsequent nucleophilic substitution at the C2 carbon would directly impact the stereochemistry.

SN2 Reaction: A direct displacement via an SN2 mechanism would proceed with a complete reversal of the stereocenter, a phenomenon known as Walden inversion. An (S)-enantiomer would be converted to an (R)-enantiomer.

SN1 Reaction: If an SN1 pathway were favored (unlikely for a secondary center unless a stable carbocation can be formed), it would proceed through a planar carbocation intermediate. The incoming nucleophile could then attack from either face, leading to a mixture of both enantiomers (racemization).

The table below summarizes the potential stereochemical outcomes for reactions targeting the chiral center.

| Reaction Type | Stereochemical Outcome | Configuration Change (S)-Reactant |

| SN2 | Inversion | Becomes (R)-Product |

| SN1 | Racemization | Mixture of (R) and (S) Products |

| Reaction at Amine/Alkene | Retention | Remains (S)-Product |

This table illustrates fundamental principles of stereochemistry applied to the target molecule.

Computational Chemistry and Theoretical Studies

While specific computational studies on this compound are not widely published, theoretical methods like Density Functional Theory (DFT) are powerful tools for investigating its reactivity.

DFT calculations can provide deep mechanistic insights into the reactions of (S)-Pent-4-en-2-amine. Such studies can be employed to:

Map Reaction Energy Profiles: Calculate the energy changes along a reaction coordinate, identifying transition states and intermediates. This allows for the determination of activation energies (Ea) and reaction enthalpies (ΔH).

Analyze Molecular Orbitals: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For (S)-Pent-4-en-2-amine, the HOMO is expected to be localized on the amine's lone pair and the alkene's π-system, confirming their nucleophilic nature.

Predict Conformational Preferences: Determine the most stable three-dimensional structures of the molecule and its reaction intermediates.

A hypothetical DFT study on the reaction of (S)-Pent-4-en-2-amine with an electrophile, such as formaldehyde, would yield data similar to that presented in the conceptual table below.

| Parameter | Reactant | Transition State | Product (Carbinolamine) |

| Relative Energy (kcal/mol) | 0.0 | +12.5 (Ea) | -5.8 (ΔH) |

| N-C bond length (Å) | N/A | ~2.0 | ~1.47 |

This table provides hypothetical values for illustrative purposes, based on typical DFT calculations for amine-carbonyl reactions. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the intermolecular interactions governing its behavior in various environments can be predicted based on its structural features and the well-understood principles of non-covalent interactions in similar systems, such as other amine hydrochlorides. acs.org

In the solid state, the crystal lattice of this compound is expected to be dominated by strong charge-assisted hydrogen bonds between the ammonium cation and the chloride anion. acs.org The protonated amine group (R-NH3+) serves as a potent hydrogen bond donor, while the chloride ion (Cl-) acts as an effective hydrogen bond acceptor. acs.orgyoutube.com These primary interactions are fundamental to the stability of the crystalline structure.

In aqueous solution, MD simulations would likely reveal a dynamic and complex network of interactions. The primary solvation shell around the ammonium cation would consist of water molecules oriented with their oxygen atoms towards the positively charged nitrogen and its hydrogens, forming strong hydrogen bonds. The chloride anion would also be strongly solvated by water molecules, with the hydrogen atoms of water pointing towards the anion.

Beyond these primary ion-dipole and hydrogen bonding interactions, weaker forces such as van der Waals interactions and hydrophobic effects would also play a significant role, particularly concerning the pentenyl chain. The nonpolar hydrocarbon portion of the molecule would likely influence the local water structure, promoting hydrophobic hydration.

A hypothetical representation of the key intermolecular interactions and their estimated energies, based on general principles and data from similar compounds, is presented in Table 1.

Table 1: Predicted Intermolecular Interactions for this compound

| Interaction Type | Participating Moieties | Estimated Energy (kcal/mol) |

| Charge-Assisted Hydrogen Bond | R-NH3+ ... Cl- | 10 - 20 |

| Ion-Dipole (in water) | R-NH3+ ... OH2 | 5 - 15 |

| Ion-Dipole (in water) | Cl- ... H2O | 3 - 10 |

| Hydrogen Bond (in water) | R-NH3+ ... OH2 | 4 - 8 |

| van der Waals | Pentenyl chain ... Pentenyl chain | 1 - 5 |

| Hydrophobic Interactions | Pentenyl chain and surrounding water | Variable |

Note: The data in this table is illustrative and based on established principles of intermolecular forces for similar chemical structures. Specific experimental or computational data for this compound is not available.

Conformational Analysis and Energetic Profiles

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds within its pentenyl chain. The presence of a chiral center and a double bond introduces specific steric and electronic constraints that influence the relative energies of different conformers. A comprehensive understanding of these conformational preferences is crucial for predicting the molecule's reactivity and its interactions with other molecules, such as biological receptors.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of organic molecules. nih.govchemrxiv.org While specific DFT calculations for this compound are not reported, we can infer the likely low-energy conformations by analyzing the rotational barriers around the key single bonds and considering the steric hindrance between the substituents.

The key dihedral angles that define the conformation of the carbon backbone are C1-C2-C3-C4 and C2-C3-C4-C5 (numbering from the methyl group as C1). Rotation around the C2-C3 bond will be particularly important in determining the spatial relationship between the chiral amine group and the vinyl group. Steric clashes between the methyl group, the ammonium group, and the vinyl group will lead to distinct energy minima.

It is also important to consider the phenomenon of amine inversion, where the nitrogen atom and its substituents rapidly pass through a planar transition state. youtube.comyoutube.com However, in the case of a chiral amine that is protonated to form an ammonium salt, this inversion is suppressed.

A plausible energetic profile for the rotation around the C2-C3 bond can be conceptualized, with certain staggered conformations being energetically favored over eclipsed conformations. The relative energies of these conformers would be influenced by gauche interactions and other steric repulsions.

Table 2: Hypothetical Relative Energies of Key Conformers of (S)-Pent-4-en-2-amine

| Conformer Description | Dihedral Angle (C1-C2-C3-C4) | Predicted Relative Energy (kcal/mol) |

| Anti-periplanar | ~180° | 0 (Reference) |

| Gauche 1 | ~60° | 0.8 - 1.5 |

| Gauche 2 | ~-60° | 1.0 - 2.0 |

| Eclipsed | ~0°, 120°, -120° | > 4.0 |

Note: This table presents a hypothetical and simplified energetic profile for the neutral amine for illustrative purposes. The actual values for the hydrochloride salt in different environments would require specific computational studies. The relative energies are based on general principles of conformational analysis of acyclic alkanes and alkenes.

Applications As a Chiral Synthon and Building Block in Complex Molecule Synthesis

Role in Natural Product Total Synthesis Research

The inherent chirality and functional groups of (S)-Pent-4-en-2-amine hydrochloride make it an attractive starting material for the total synthesis of natural products. However, specific documented applications in the synthesis of alkaloids, terpenoids, and steroids are not extensively reported in publicly available scientific literature. The following sections outline the potential, yet largely underexplored, roles of this chiral amine in these areas.

Alkaloid Synthesis Pathways

While direct examples of the use of this compound in alkaloid synthesis are not readily found in major chemical databases, its structure suggests a plausible role. The primary amine can serve as a key nucleophile or be transformed into various nitrogen-containing heterocycles that form the core of many alkaloids. The terminal alkene provides a handle for cyclization reactions, such as ring-closing metathesis or hydroaminations, to construct the characteristic ring systems of alkaloids.

Terpenoid and Steroid Precursor Applications

The application of this compound as a direct precursor in terpenoid and steroid synthesis is not a well-documented area of research. The structural disparity between this simple amine and the complex polycyclic frameworks of most terpenoids and steroids means that its incorporation would require a multi-step synthetic sequence. Theoretically, the chiral center could be used to induce stereochemistry in the early stages of a synthesis, and the alkene could participate in carbon-carbon bond-forming reactions to build up the carbocyclic skeleton.

Utility in the Synthesis of Advanced Pharmaceutical Intermediates (Excluding Drug Efficacy)

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. This compound offers a valuable chiral pool starting material for the creation of complex pharmaceutical intermediates.

Precursor to Chiral Heterocyclic Compounds

The primary amine and the alkene functionality in this compound are ideal for the construction of a variety of chiral heterocyclic compounds. The amine can react with dicarbonyl compounds or their equivalents to form chiral pyrrolidines, piperidines, and other nitrogen-containing rings, which are prevalent motifs in many pharmaceuticals. The alkene can be functionalized through various reactions, including epoxidation, dihydroxylation, or ozonolysis, to introduce further complexity and functional handles for subsequent transformations.

Scaffold for Complex Polycyclic Systems

The development of novel scaffolds is a crucial aspect of drug discovery. This compound can serve as a foundational element for the synthesis of complex polycyclic systems. Intramolecular reactions, such as tandem cyclizations involving both the amine and the alkene, could lead to the formation of bridged or fused ring systems. The inherent chirality of the starting material would ensure the enantioselective synthesis of these complex structures.

Development of Novel Chiral Ligands and Organocatalysts Derived from (S)-Pent-4-en-2-amine Hydrochloride4.4.1. Design Principles for New Chiral Catalyst Architectures4.4.2. Evaluation of Enantioselectivity and Diastereoselectivity in Catalytic Systems

It appears that, to date, the scientific community has not published research on the application of this compound in this specific area of catalysis.

Advanced Analytical Methodologies for Research Characterization and Purity Assessment

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is a cornerstone for the separation of enantiomers. This technique relies on the differential interaction of the enantiomers of an analyte with a chiral stationary phase (CSP) or a chiral additive in the mobile phase, leading to different retention times and, thus, their separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the enantiomeric separation of chiral amines. The direct approach, utilizing a chiral stationary phase (CSP), is the most common and effective method. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. yakhak.org For chiral amines like (S)-Pent-4-en-2-amine, derivatization is often necessary to introduce functionalities that enhance chiral recognition and improve chromatographic performance. yakhak.org A common derivatizing agent is 4-chloro-7-nitro-2,1,3-benzooxadiazole (NBD-Cl), which reacts with the primary amine. yakhak.org

The choice of the mobile phase is critical for achieving optimal separation. In normal-phase HPLC, a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol is typically employed. yakhak.org For basic compounds like amines, the addition of a small amount of an amine, such as diethylamine, to the mobile phase can improve peak shape and resolution. chromatographyonline.com The selection of the specific CSP and mobile phase composition is often determined through a screening process to find the conditions that provide the best enantioselectivity. chromatographyonline.comyakhak.org

Table 1: Illustrative HPLC Conditions for Chiral Amine Separation (as NBD-derivatives)

| Parameter | Condition |

| Column | Chiralpak IE (amylose tris(3,5-dichlorophenylcarbamate)) |

| Mobile Phase | Hexane/2-Propanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 310 nm) and/or Fluorescence |

| Derivatizing Agent | 4-chloro-7-nitro-2,1,3-benzooxadiazole (NBD-Cl) |

This table presents typical conditions for the chiral HPLC separation of amines and is not specific to (S)-Pent-4-en-2-amine hydrochloride.

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) is another highly effective technique for the enantiomeric separation of volatile chiral compounds. gcms.cz For primary amines such as (S)-Pent-4-en-2-amine, derivatization is generally required to improve volatility and thermal stability, and to enhance chiral recognition. gcms.cz Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA).

The most widely used chiral stationary phases in GC are based on modified cyclodextrins. gcms.cz These cyclodextrin (B1172386) derivatives are capable of forming transient diastereomeric complexes with the enantiomers of the derivatized analyte, leading to their separation. The specific type of cyclodextrin derivative and the operating conditions, such as column temperature, play a crucial role in the separation efficiency.

Table 2: Typical GC Parameters for Chiral Amine Separation

| Parameter | Condition |

| Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXcst) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | e.g., 250 °C |

| Oven Temperature Program | Optimized for the specific analyte |

| Detector | Flame Ionization Detector (FID) |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

This table provides general parameters for chiral GC analysis of amines and is not specific to this compound.

Advanced Spectroscopic Techniques for Stereochemical Elucidation

While chromatography is essential for separating enantiomers, spectroscopic techniques are indispensable for determining the absolute configuration of a chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments that result in separate signals for the enantiomers in the NMR spectrum. This allows for the determination of enantiomeric purity.

For primary amines, chiral acids such as (R)-(-)- or (S)-(+)-mandelic acid can be used as chiral solvating agents. The formation of diastereomeric salts through acid-base interaction can lead to observable differences in the chemical shifts of the protons near the chiral center.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This technique is particularly useful for determining the absolute configuration of chiral compounds containing chromophores. For an allylic amine like (S)-Pent-4-en-2-amine, a specific CD method involving derivatization can be applied.

A notable method involves the derivatization of the primary amine with phthalic anhydride to form an N-phthaloyl derivative. This introduces a phthalimide (B116566) chromophore which, in conjunction with the olefinic chromophore of the allyl group, creates a system suitable for exciton-coupled CD analysis. The sign of the Cotton effect in the CD spectrum, typically around 220 nm, can be correlated with the helicity of the N-Cα-C=C bond system, thereby allowing the assignment of the absolute configuration at the chiral center. A positive Cotton effect at this wavelength generally corresponds to a positive helicity, and a negative Cotton effect to a negative helicity.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Studies

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical techniques that provide stereochemical information from the vibrational transitions of a molecule. wikipedia.orgwikipedia.org

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light. wikipedia.org VCD is highly sensitive to the three-dimensional arrangement of atoms in a molecule and can be used to determine the absolute configuration of chiral molecules in solution. wikipedia.org The experimental VCD spectrum is compared with the theoretical spectrum calculated for a known enantiomer (e.g., the (S)-enantiomer) using quantum chemical methods, such as Density Functional Theory (DFT). wikipedia.org A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. youtube.com

Raman Optical Activity (ROA) is a complementary technique that measures the small difference in the intensity of Raman scattering of right and left circularly polarized incident light. wikipedia.org ROA is also highly sensitive to molecular chirality and provides detailed information about the stereochemistry and conformation of chiral molecules in solution. wikipedia.org Similar to VCD, the determination of absolute configuration using ROA involves comparing the experimental spectrum with quantum chemically calculated spectra. researchgate.net ROA can be particularly advantageous for aqueous solutions due to the weak Raman scattering of water. wikipedia.org

Table 3: Comparison of Advanced Spectroscopic Techniques for Stereochemical Elucidation

| Technique | Principle | Information Obtained | Sample Requirements |

| NMR with Chiral Auxiliaries | Formation of diastereomeric species leading to distinct NMR signals. | Enantiomeric purity. | Soluble sample, addition of a chiral solvating or derivatizing agent. |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized UV-Vis light. | Absolute configuration of molecules with chromophores (or derivatized to have them). | Soluble sample with a chromophore near the chiral center. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Absolute configuration and conformation in solution. | Soluble sample, relatively high concentration may be needed. |

| Raman Optical Activity (ROA) | Differential Raman scattering of left and right circularly polarized light. | Absolute configuration and conformation in solution, suitable for aqueous samples. | Soluble or neat liquid sample. |

X-Ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of a molecule's connectivity, conformation, and, crucially for chiral compounds like this compound, its absolute configuration.

For this compound, a single-crystal X-ray diffraction experiment would yield a wealth of structural information. The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The key insights that would be gained from an X-ray crystallographic analysis of this compound include:

Confirmation of Connectivity: The analysis would confirm the covalent bonding arrangement, verifying the pent-4-en-2-amine (B11725933) structure.

Molecular Conformation: It would reveal the preferred spatial orientation of the molecule's constituent parts, including the conformation of the pentenyl chain and the orientation of the amine group.

Absolute Configuration: By employing anomalous dispersion effects, typically using copper radiation, the analysis can unambiguously determine the absolute configuration at the chiral center (C2) as (S). This is a critical aspect for ensuring the enantiomeric purity of the compound.

Intermolecular Interactions: The crystal structure would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group and the chloride counter-ion, as well as other van der Waals forces. These interactions are fundamental to understanding the solid-state properties of the material.

Although no published crystallographic data for this compound were found in the reviewed literature, a recent study on novel amine-type cyclopentanepyridinone derivatives demonstrated the power of this technique. acs.org In this research, single-crystal X-ray diffraction of a related compound confirmed its structure and revealed a key intermolecular hydrogen bond. acs.org A hypothetical data table representing the kind of information that would be obtained for this compound is presented below.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 9.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 834.6 |

| Z | 4 |

| Flack Parameter | 0.05(10) |

Mass Spectrometry Techniques in Mechanistic Research and Derivatization Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool in chemical research for determining molecular weights, elucidating structures, and investigating reaction mechanisms. For a relatively small and volatile molecule like (S)-Pent-4-en-2-amine, gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.

In the context of this compound, mass spectrometry can be used in several ways:

Molecular Weight Confirmation: The mass spectrum of the free amine, pent-4-en-2-amine, would show a molecular ion peak (M⁺) or, more commonly, a protonated molecular ion peak ([M+H]⁺) in techniques like chemical ionization (CI) or electrospray ionization (ESI), which would confirm the molecular formula.

Structural Elucidation: The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. For pent-4-en-2-amine, characteristic fragments would arise from the cleavage of C-C bonds in the pentenyl chain and the loss of the amine group.

Mechanistic Studies: While no specific mechanistic studies involving this compound were found, mass spectrometry is a key technique for such investigations. For instance, by using isotopically labeled reactants, one could trace the pathways of atoms through a reaction, and MS would be used to identify the isotopic composition of the products.

Derivatization for Improved Analysis: Primary amines can sometimes exhibit poor chromatographic behavior. Derivatization is a common strategy to improve their volatility and thermal stability for GC-MS analysis. Common derivatizing agents for primary amines include acylating agents (e.g., trifluoroacetic anhydride), silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), and alkylating agents. These derivatives often produce characteristic and stable ions in the mass spectrometer, aiding in their identification and quantification.

While experimental mass spectra for this compound are not available in the reviewed literature, a predicted mass spectrum for the free amine (pent-4-en-2-amine) is available from public databases. uni.lunih.gov The table below presents predicted collision cross-section (CCS) values for various adducts of pent-4-en-2-amine, which is relevant for ion mobility-mass spectrometry, a technique that separates ions based on their size and shape as well as their m/z. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 86.096426 | 117.8 |

| [M+Na]⁺ | 108.07837 | 124.7 |

| [M-H]⁻ | 84.081874 | 117.9 |

| [M+NH₄]⁺ | 103.12297 | 141.3 |

| [M+K]⁺ | 124.05231 | 124.3 |

| [M+H-H₂O]⁺ | 68.086410 | 113.6 |

| [M+HCOO]⁻ | 130.08735 | 141.5 |

| [M+CH₃COO]⁻ | 144.10300 | 168.1 |

| Data sourced from PubChem. uni.lu |

Derivatives and Analogues of S Pent 4 En 2 Amine Hydrochloride in Academic Research

Synthesis and Characterization of Novel Derivatives

The development of novel derivatives of (S)-pent-4-en-2-amine hydrochloride is a dynamic area of research, driven by the quest for new catalysts, materials, and biologically active molecules. Synthetic efforts primarily focus on two key areas: modification of the amine functionality and transformation of the terminal alkene.

N-Substituted Analogues and Their Stereochemical Influence

The secondary amine functionality of (S)-pent-4-en-2-amine serves as a versatile handle for the introduction of a wide array of substituents. N-acylation, N-alkylation, and N-arylation are common strategies employed to generate a diverse library of analogues. These modifications not only alter the steric and electronic properties of the amine but also play a crucial role in directing the stereochemical outcome of subsequent reactions.

Research has shown that the nature of the N-substituent can significantly influence the conformational preferences of the molecule, thereby affecting its ability to act as a chiral ligand or organocatalyst. beilstein-journals.orgnih.gov For instance, the introduction of bulky N-aryl or N-sulfonyl groups can create a well-defined chiral pocket around a metal center in a catalyst complex, leading to high levels of enantioselectivity in asymmetric transformations. acs.org The synthesis of such derivatives often involves standard amidation or substitution reactions, followed by rigorous purification and characterization using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and stereochemistry. mdpi.com

A variety of N-substituted derivatives can be synthesized through common organic reactions. The following table provides examples of such derivatives and the synthetic methods that can be employed.

| N-Substituent | Derivative Class | Potential Synthetic Method |

| Acetyl | N-acyl amine | Reaction with acetyl chloride or acetic anhydride (B1165640) |

| Benzyl | N-alkyl amine | Reductive amination with benzaldehyde |

| Phenyl | N-aryl amine | Buchwald-Hartwig amination with bromobenzene |

| Tosyl | N-sulfonyl amine | Reaction with tosyl chloride |

| Boc | N-carbamate | Reaction with di-tert-butyl dicarbonate |

Modifications of the Alkene Moiety for Varied Reactivity

The terminal alkene of (S)-pent-4-en-2-amine derivatives provides a gateway to a host of chemical transformations, allowing for the introduction of new functional groups and the construction of cyclic structures. Olefin metathesis, particularly ring-closing metathesis (RCM), has emerged as a powerful tool for the synthesis of cyclic amine derivatives. organic-chemistry.orgwikipedia.org For example, N-acylated diene derivatives of (S)-pent-4-en-2-amine can undergo RCM to furnish five-, six-, or seven-membered nitrogen heterocycles, which are prevalent motifs in natural products and pharmaceuticals. thieme-connect.de

Furthermore, the double bond can be subjected to various functionalization reactions, including hydrogenation, dihydroxylation, epoxidation, and hydroformylation, to generate a diverse range of saturated and functionalized analogues. researchgate.netrsc.org These modifications can dramatically alter the molecule's reactivity and potential applications. For instance, the conversion of the alkene to a diol can introduce hydrogen bonding capabilities, which could be exploited in the design of new organocatalysts or for molecular recognition purposes.

Structure-Reactivity Relationship Studies of Derived Compounds

Understanding the relationship between the structure of a chiral amine derivative and its reactivity is paramount for the rational design of new catalysts and functional molecules. In the context of this compound derivatives, these studies often focus on their performance in asymmetric catalysis.

Computational studies, such as density functional theory (DFT) calculations, are often employed to model the transition states of these reactions and to elucidate the non-covalent interactions that govern stereoselectivity. acs.org These studies provide valuable insights into the mechanism of catalysis and guide the development of more efficient and selective catalysts.

Exploitation of Derivatives in Advanced Catalysis and Material Science Research

The unique structural features of (S)-pent-4-en-2-amine derivatives have led to their exploration in a variety of applications, ranging from asymmetric catalysis to the development of novel materials.

In the realm of catalysis, these chiral amines have been utilized as organocatalysts for a range of transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. beilstein-journals.orgnih.gov They can also serve as chiral ligands for transition metals in reactions such as asymmetric hydrogenation and allylic alkylation. acs.orgresearchgate.net The ability to fine-tune the steric and electronic properties of the amine through N-substitution allows for the optimization of catalyst performance for specific reactions.

In material science, chiral amines are gaining attention for their potential use in the synthesis of chiral polymers and functional materials. openaccessgovernment.org For instance, a vinyl-functionalized derivative of a chiral amine could be polymerized to create a chiral stationary phase for chromatography, enabling the separation of enantiomers. rsc.org The incorporation of chiral amine moieties into polymer backbones can also lead to materials with unique chiroptical properties, which could find applications in areas such as nonlinear optics and chiral sensing. nih.gov

Investigation of Molecular Interactions in Biological Systems at a Mechanistic Level (Excluding Clinical Outcomes)

While this article excludes clinical outcomes, the investigation of how derivatives of this compound interact with biological macromolecules at a mechanistic level is a significant area of academic research. These studies aim to understand the fundamental principles governing molecular recognition between small molecules and biological targets such as enzymes and receptors.

Molecular modeling and docking studies are powerful tools for predicting and analyzing the binding modes of these derivatives within the active sites of proteins. mdpi.comelsevierpure.comresearchgate.netnih.gov These computational approaches can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity and specificity. researchgate.net For example, the N-substituent and the stereochemistry at the chiral center of an (S)-pent-4-en-2-amine derivative can dictate its preferred orientation within a receptor's binding pocket, influencing its potential as a modulator of protein function.

Experimental techniques such as NMR spectroscopy and X-ray crystallography can provide detailed structural information about the complexes formed between these derivatives and their biological targets, validating the predictions from molecular modeling and offering a deeper understanding of the molecular basis of recognition. nih.gov

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of enantiomerically pure compounds like (S)-Pent-4-en-2-amine hydrochloride is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages in terms of reaction control, safety, and scalability.

Continuous-flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. mdpi.com The integration of in-line purification and analysis techniques can further streamline the synthesis process, enabling the rapid optimization of reaction conditions. Automated platforms, on the other hand, can perform a large number of experiments in parallel, accelerating the discovery of new synthetic routes and the optimization of existing ones. The combination of flow chemistry and automation holds the potential for the on-demand synthesis of this compound and its derivatives, facilitating their use in a wide range of research applications.

Machine Learning and Artificial Intelligence in Reaction Prediction and Catalyst Design

Table 1: Applications of AI/ML in Asymmetric Synthesis

| Application Area | Description | Potential Impact on this compound Synthesis |

| Reaction Outcome Prediction | ML models predict enantioselectivity and yield based on reaction parameters. rsc.orgacs.org | Faster optimization of synthetic routes, reducing time and material waste. |

| Catalyst Design | AI algorithms generate novel catalyst structures with desired properties. numberanalytics.comacs.org | Discovery of more efficient and selective catalysts for its synthesis. |

| High-Throughput Screening | Automated platforms guided by AI can rapidly screen large libraries of catalysts and conditions. eurekalert.org | Accelerated discovery of optimal synthetic protocols. |

| Mechanistic Insights | Computational analysis can elucidate reaction mechanisms and the origins of stereoselectivity. researchgate.net | Deeper understanding of the factors controlling the enantioselectivity of its formation. |

Exploration of New Biologically Relevant Molecular Scaffolds (Excluding Drug Development)

Chiral amines are fundamental components of many biologically active molecules. nih.govacs.orgnih.gov While the focus is often on pharmaceuticals, this compound can serve as a precursor to a variety of other biologically relevant molecular scaffolds. Its bifunctional nature, with both an amine and a reactive alkene, allows for diverse chemical modifications.

For instance, it can be used in the synthesis of chiral ligands for metal-catalyzed reactions, which are crucial in many areas of chemical research. acs.orgrsc.org The terminal double bond can be functionalized through various reactions, such as hydroformylation, metathesis, or epoxidation, to introduce new functional groups and create complex molecular architectures. These scaffolds can be used to probe biological processes, develop new chemical sensors, or create novel materials with specific biological interactions, expanding the utility of this chiral building block beyond the realm of drug discovery.

Challenges and Opportunities in Scalable Enantioselective Synthesis for Industrial Chemical Research

The transition from laboratory-scale synthesis to industrial production presents significant challenges for enantioselective processes. chiralpedia.com Key considerations include the cost and availability of the chiral catalyst, the efficiency and robustness of the reaction, and the ease of product purification.

The scalable synthesis of this compound requires the development of highly active and recyclable catalysts to be economically viable. chiralpedia.com Biocatalytic methods, utilizing enzymes such as transaminases or amine dehydrogenases, offer a promising and sustainable alternative to traditional metal-based catalysts. nih.govresearchgate.netmdpi.comopenaccessgovernment.org These enzymatic processes often operate under mild conditions and can exhibit excellent enantioselectivity. nih.gov Process optimization, including reaction engineering and downstream processing, is crucial for achieving high productivity and purity on an industrial scale. pharmtech.com Overcoming these challenges will unlock the full potential of this compound as a readily available chiral building block for industrial chemical research.

Multicomponent Reactions and Cascade Processes Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient approach to molecular synthesis. acs.org The amine functionality of this compound makes it an ideal component for various MCRs, such as the Ugi and Passerini reactions. acs.orgorganic-chemistry.org These reactions allow for the rapid generation of molecular diversity from simple starting materials.

Cascade or tandem reactions, where multiple bond-forming events occur sequentially in a one-pot process, further enhance synthetic efficiency. The dual functionality of this compound can be exploited in cascade processes where the amine participates in an initial transformation, followed by a reaction involving the alkene moiety. Such strategies can lead to the construction of complex polycyclic and heterocyclic structures in a highly atom- and step-economical manner. The development of novel MCRs and cascade reactions involving this chiral amine will provide powerful tools for the synthesis of a wide range of complex molecules.

Advanced Materials Science Applications (e.g., Polymer Synthesis with Chiral Centers)

The incorporation of chiral centers into polymers can lead to materials with unique and valuable properties, such as chiroptical activity, the ability to form helical structures, and recognition capabilities for other chiral molecules. nih.govunl.eduyoutube.comyale.edu this compound, with its polymerizable alkene group and stereogenic center, is an attractive monomer for the synthesis of chiral polymers.

These polymers can find applications in various areas of materials science. For example, they can be used as chiral stationary phases for the separation of enantiomers in chromatography, as components in chiral sensors, or as materials for asymmetric catalysis. nih.gov The ability to control the stereochemistry of the polymer backbone or side chains opens up possibilities for creating materials with tailored properties for specific applications in optics, electronics, and separation technologies.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (S)-Pent-4-en-2-amine hydrochloride with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis typically involves asymmetric hydrogenation or enzymatic resolution. For example, a multi-step reaction may include dissolving intermediates in dichloromethane/water mixtures under controlled cooling (≤10°C) to stabilize reactive intermediates, followed by recrystallization in polar solvents (e.g., methanol) to enhance purity . Chiral HPLC or capillary electrophoresis (CE) with polysaccharide-based columns (e.g., Chiralpak® AD-H) can confirm enantiomeric ratios ≥99% .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Assign stereochemistry via H and C NMR coupling constants (e.g., vicinal for double-bond configuration).

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.

- X-ray Diffraction (XRD) : Employ SHELXL for small-molecule refinement to resolve chiral centers and bond angles .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store in airtight, light-protected containers at –20°C to prevent amine oxidation or hydrochloride dissociation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products like pent-4-en-2-ol (oxidation byproduct) .

Advanced Research Questions

Q. How can researchers resolve contradictions in chiral purity data between HPLC and polarimetry?

- Methodological Answer : Discrepancies may arise from solvent effects or impurities. Validate methods by:

- Cross-verification : Use orthogonal techniques (e.g., CE vs. chiral HPLC).

- Spiking experiments : Add known impurities (e.g., (R)-enantiomer) to assess method sensitivity.

- Calibration standards : Prepare enantiopure reference materials via preparative HPLC .

Q. What computational strategies predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and charge distribution. Molecular docking (AutoDock Vina) can predict binding affinity in catalytic systems, such as asymmetric alkylation .

Q. How can researchers optimize crystallization conditions for X-ray analysis?

- Methodological Answer : Screen solvents (e.g., ethanol/water mixtures) using vapor diffusion or cooling crystallization. Address twinning or disorder by adjusting supersaturation rates. For challenging crystals, employ cryo-cooling with liquid nitrogen and SHELXD for structure solution .

Q. What methodologies identify trace impurities in this compound batches?

- Methodological Answer : Use HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect impurities at ≤0.1%. Compare retention times and fragmentation patterns against reference standards (e.g., EP/JP monographs) .

Q. How to design in vitro assays to evaluate biological activity as a chiral amine precursor?

- Methodological Answer :

- Enzyme inhibition : Test against aminotransferases using UV-Vis kinetic assays (e.g., NADH depletion at 340 nm).

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Data Presentation & Analysis Guidelines

- Tables : Include raw data (e.g., crystallographic parameters, HPLC peak areas) in appendices, with processed data (e.g., enantiomeric excess, -factors) in the main text .

- Figures : Use reaction schemes with numbered intermediates and annotated spectra. For XRD, include ORTEP diagrams with thermal ellipsoids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products